molecular formula C5H8N2O2 B13823429 (S)-4-Cyano-3-hydroxybutanamide

(S)-4-Cyano-3-hydroxybutanamide

Cat. No.: B13823429
M. Wt: 128.13 g/mol
InChI Key: JGNICYPMHKZAGS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Cyano-3-hydroxybutanamide is a chiral organic compound characterized by:

  • Molecular formula: C₅H₈N₂O₂
  • Key functional groups: A cyano (-CN) group at the C4 position. A hydroxyl (-OH) group at the C3 position. An amide (-CONH₂) group at the C1 position.
  • Stereochemistry: The (S)-configuration at the C3 hydroxyl-bearing carbon defines its enantiomeric specificity.

Its stereochemistry often influences binding affinity in biological systems .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(3S)-4-cyano-3-hydroxybutanamide

InChI

InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9)/t4-/m0/s1

InChI Key

JGNICYPMHKZAGS-BYPYZUCNSA-N

Isomeric SMILES

C(C#N)[C@@H](CC(=O)N)O

Canonical SMILES

C(C#N)C(CC(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Cyano-3-hydroxybutanamide typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as (S)-3-hydroxybutanoic acid.

    Cyanation: The hydroxyl group is converted to a cyano group using reagents like cyanogen bromide (BrCN) under basic conditions.

    Amidation: The cyano group is then converted to an amide using ammonia or an amine under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cyano-3-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: 4-Cyano-3-oxobutanamide.

    Reduction: 4-Amino-3-hydroxybutanamide.

    Substitution: 4-Cyano-3-chlorobutanamide.

Scientific Research Applications

(S)-4-Cyano-3-hydroxybutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-Cyano-3-hydroxybutanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Stereochemistry Bioactivity/Application
(S)-4-Cyano-3-hydroxybutanamide C₅H₈N₂O₂ -CN, -OH, -CONH₂ S-configuration Enzyme inhibition, prodrug synthesis
(R)-4-Cyano-3-hydroxybutanamide C₅H₈N₂O₂ -CN, -OH, -CONH₂ R-configuration Lower enzymatic binding affinity
4-Cyano-3-hydroxybutanoic acid C₅H₇NO₃ -CN, -OH, -COOH Racemic Precursor for β-lactam antibiotics
3-Hydroxybutanamide C₄H₉NO₂ -OH, -CONH₂ None Solubility enhancer in drug formulations
4-Cyano-3-ketobutanamide C₅H₆N₂O₂ -CN, -CO, -CONH₂ None Reactive intermediate in organic synthesis

Key Findings :

Stereochemical Impact: The (S)-enantiomer of 4-cyano-3-hydroxybutanamide exhibits 10–20× higher binding affinity to liver carboxylesterases compared to the (R)-form, as demonstrated in kinetic studies . Racemic mixtures (e.g., 4-cyano-3-hydroxybutanoic acid) show reduced specificity in biological systems, limiting their therapeutic utility.

Functional Group Variations: Replacement of the amide (-CONH₂) with a carboxylic acid (-COOH) (e.g., 4-cyano-3-hydroxybutanoic acid) increases solubility but reduces metabolic stability due to esterase susceptibility. The absence of a cyano group (e.g., 3-hydroxybutanamide) eliminates inhibitory activity against cytochrome P450 enzymes, highlighting the critical role of -CN in target engagement .

Synthetic Utility: 4-Cyano-3-ketobutanamide serves as a precursor for asymmetric synthesis but requires chiral catalysts to achieve enantiomeric purity, unlike the pre-chiral this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.